Conformational Control Dictates Antitumor Efficacy: trans- vs. cis-1,2-Diaminocyclohexane in Platinum Complexes
In platinum(II) complexes evaluated against leukemia P388, the trans-1,2-cyclohexanediamine (DACH) isomer demonstrates markedly higher antitumor efficacy than its cis counterpart. This divergence is attributed to the coplanarity of the cyclohexane and chelate rings in trans-DACH complexes, which facilitates DNA interaction, whereas the perpendicular ring orientation in cis-DACH complexes introduces steric hindrance that impedes target engagement [1]. In contrast, the comparator 2-(aminomethyl)cyclohexylamine (amcha) complexes exhibit higher activity for the cis isomer, underscoring the unique conformational requirements of the 1,2-DACH scaffold [1].
| Evidence Dimension | Antitumor activity (efficacy ranking) against leukemia P388 |
|---|---|
| Target Compound Data | trans-1,2-DACH-Pt > cis-1,2-DACH-Pt |
| Comparator Or Baseline | 2-(aminomethyl)cyclohexylamine-Pt: cis-amcha-Pt > trans-amcha-Pt |
| Quantified Difference | Reversal of isomer efficacy preference between DACH and amcha scaffolds |
| Conditions | Platinum(II) complexes; leukemia P388 mouse model; NCI platinum analogue study protocol |
Why This Matters
Procurement decisions for platinum chemotherapeutic precursors must specify trans-DACH over cis-DACH or alternative diamines, as stereochemistry directly predicts in vivo efficacy.
- [1] Noji, M., et al. (1981). Relation of conformation to antitumor activity of platinum(II) complexes of 1,2-cyclohexanediamine and 2-(aminomethyl)cyclohexylamine isomers against leukemia P388. Journal of Medicinal Chemistry, 24(5), 508-515. View Source
